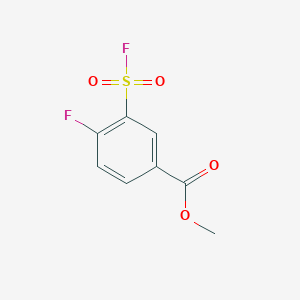

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate is a fluorinated aromatic ester with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of both fluorine and fluorosulfonyl groups attached to the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-fluoro-3-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines and thiols.

Reduction: The fluorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of sulfonamides.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.

Industry: Utilized in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-fluorobenzoate: Similar structure but lacks the fluorosulfonyl group.

Methyl 4-fluoro-3-nitrobenzoate: Contains a nitro group instead of a fluorosulfonyl group.

Methyl 4-fluoro-3-(methylsulfonyl)benzoate: Contains a methylsulfonyl group instead of a fluorosulfonyl group.

Uniqueness

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate is unique due to the presence of both fluorine and fluorosulfonyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This indicates the presence of a fluorosulfonyl group and a methyl ester, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The fluorosulfonyl group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target organisms.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, possibly due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Antiparasitic Effects : Research indicates that fluorinated benzoates may inhibit the growth of parasites such as Plasmodium falciparum, which causes malaria. This is particularly relevant given the increasing resistance to conventional antimalarial drugs.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antimalarial Activity : A study demonstrated that derivatives of fluorinated benzoates showed significant activity against P. falciparum in vitro. The mechanism was linked to the inhibition of hemozoin formation, a critical process for parasite survival .

- Enzyme Inhibition : Research indicated that similar fluorinated compounds could inhibit specific enzymes involved in neurotransmitter uptake, suggesting a potential role in treating neurological disorders .

- Toxicological Studies : Toxicity assessments revealed that while some fluorinated compounds exhibit promising biological activities, they also pose risks at higher concentrations, necessitating careful evaluation before therapeutic applications .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Properties

Molecular Formula |

C8H6F2O4S |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

methyl 4-fluoro-3-fluorosulfonylbenzoate |

InChI |

InChI=1S/C8H6F2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 |

InChI Key |

DQNOWHHDEIYPCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.